molecular formula C27H28BrNO2 B8410409 3-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide CAS No. 144170-21-8

3-Bromo-6,11-dihydro-N-(2,6-diisopropylphenyl)dibenz(b,e)oxepin-11-carboxamide

Cat. No. B8410409
Key on ui cas rn: 144170-21-8
M. Wt: 478.4 g/mol
InChI Key: JGFLVVVWEDZDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
O=C(O)C1c2ccccc2COc2cc(Br)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:19]1)[O:7][CH2:8][c:9]1[c:10]([cH:15][cH:16][cH:17][cH:18]1)[CH:11]2[C:12](=[O:13])[OH:14].[CH:20]([CH3:21])([CH3:22])[c:23]1[c:24]([NH2:25])[c:26]([CH:30]([CH3:31])[CH3:32])[cH:27][cH:28][cH:29]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:19]1)[O:7][CH2:8][c:9]1[c:10]([cH:15][cH:16][cH:17][cH:18]1)[CH:11]2[C:12](=[O:13])[NH:25][c:24]1[c:23]([CH:20]([CH3:21])[CH3:22])[cH:29][cH:28][cH:27][c:26]1[CH:30]([CH3:31])[CH3:32]

Inputs

Step One
Name
O=C(O)C1c2ccccc2COc2cc(Br)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C1c2ccccc2COc2cc(Br)ccc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)c1cccc(C(C)C)c1N

Outcomes

Product
Name
Type
product
Smiles
CC(C)c1cccc(C(C)C)c1NC(=O)C1c2ccccc2COc2cc(Br)ccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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